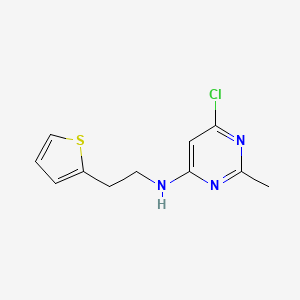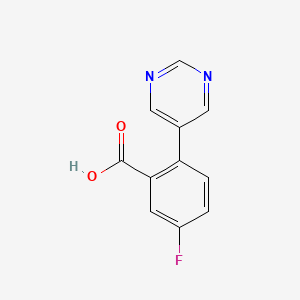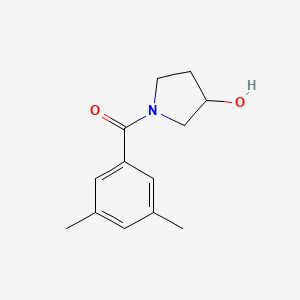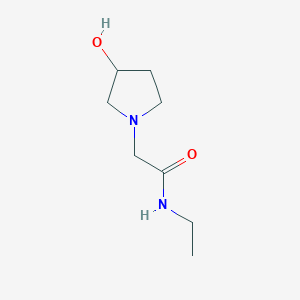
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole
Overview
Description
The compound “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms. The bromomethyl and cyclopropyl groups attached to the pyrazole ring could potentially alter its properties and reactivity .
Molecular Structure Analysis
The molecular structure of “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” would consist of a pyrazole ring with a bromomethyl group attached at the 4-position and a cyclopropyl group at the 5-position .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyrazole ring, being aromatic, can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(bromomethyl)-5-cyclopropyl-1H-pyrazole” would depend on the nature of the pyrazole ring and the attached groups. For instance, the bromomethyl group is polar, which could increase the compound’s solubility in polar solvents .Scientific Research Applications
Polymer Synthesis
This compound serves as a building block in the synthesis of polymers. It can be used to create novel block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . These copolymers have potential applications in creating new materials with unique properties such as enhanced strength, flexibility, or chemical resistance.
Ligand Synthesis for Metal Coordination
The bromomethyl group in the compound can react with other chemicals to form ligands that can chelate metals. These ligands are useful in creating complex structures with metals, which are essential in catalysis and materials science .
Organic Synthesis
As an alkylating agent, this compound can be used to introduce the cyclopropyl group into other organic molecules. This is particularly useful in the synthesis of cyclopropanes, which are a class of compounds with wide applications in pharmaceuticals and agrochemicals.
Peptide Synthesis
In biochemistry, the compound can be used as an alkylating agent to modify peptides. This modification can change the properties of peptides, such as their stability, making them more suitable for therapeutic use.
Synthesis of Heterocycles
The pyrazole ring present in the compound is a versatile moiety for constructing heterocyclic compounds. These heterocycles are crucial in drug discovery and development due to their pharmacological properties.
Catalysis
The compound can be used to synthesize catalysts for various chemical reactions. The presence of the bromomethyl group allows for further functionalization, which can lead to the development of catalysts with high specificity and efficiency.
Material Science
In material science, the compound’s ability to act as a polymerization initiator can be exploited to create materials with tailored properties. This can lead to innovations in the production of plastics, coatings, and other polymeric materials .
Analytical Chemistry
While not directly used in analytical procedures, the compound can be a precursor to reagents that are used in analytical chemistry. For example, it can be transformed into indicators or dyes that respond to changes in the environment, aiding in the detection and measurement of various substances.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKYNMLLSUOFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-5-cyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)


![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)
![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)


![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)



